

Nafithromycin susceptibility testing standards CLSI

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Nafithromycin

CAS No.: 1691240-78-4

Cat. No.: S11214959

[Get Quote](#)

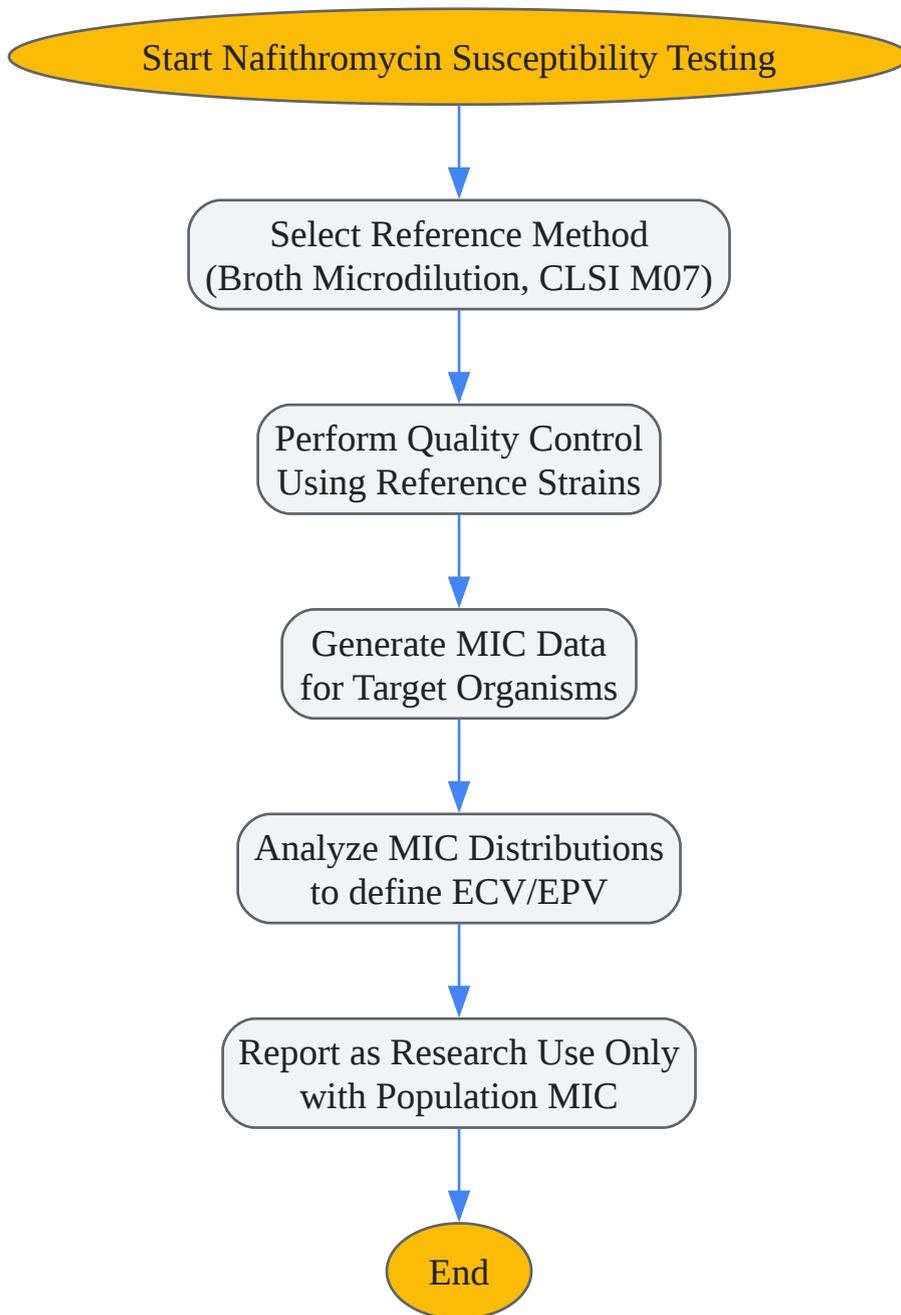
Current Status of Nafithromycin Standards

Nafithromycin (WCK 4873) is a novel lactone-ketolide antibiotic. Its absence from recognized standards means **no official breakpoints** (S/I/R categories) exist, and testing is considered a **laboratory-developed test (LDT)** [1].

Recent Regulatory Alignment: A significant development in 2025 was the FDA's broad recognition of CLSI standards M100 (35th Ed., 2025), M45 (3rd Ed.), and others [2] [3]. This harmonization simplifies the regulatory path for labs. However, the FDA's official list of antibacterial interpretive criteria confirms that **no breakpoints are recognized for Nafithromycin** [2].

Proposed Susceptibility Testing Workflow

For laboratories engaged in research or pre-clinical development of **Nafithromycin**, the following workflow outlines the key steps for generating reliable susceptibility data in the absence of established breakpoints.



[Click to download full resolution via product page](#)

Experimental Protocol: Broth Microdilution Method

This detailed protocol follows the CLSI M07 standard for broth microdilution, the reference method for aerobic bacteria [4].

Materials

- **Nafithromycin Powder:** Obtain from manufacturer or reliable supplier. Purity should be $\geq 90\%$.
- **Broth Medium:** Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 2.5-5% lysed horse blood for fastidious organisms like *S. pneumoniae*.
- **Inoculum:** Bacterial suspensions prepared in sterile saline or broth, adjusted to a 0.5 McFarland standard, then diluted to yield a final inoculum of $\sim 5 \times 10^5$ CFU/mL in each well.
- **Microdilution Trays:** Sterile, 96-well U-bottom plates.

Procedure

- **Drug Dilution Series:** Prepare a stock solution of **Nafithromycin** in a suitable solvent (e.g., dimethyl sulfoxide). Create a \log_2 dilution series in CAMHB across the microdilution tray, typically covering a range from 128 $\mu\text{g/mL}$ to 0.06 $\mu\text{g/mL}$ or lower.
- **Inoculation:** Add the prepared bacterial inoculum to each well of the dilution tray. Include a growth control well (broth + inoculum) and a sterility control well (broth only).
- **Incubation:** Seal the tray and incubate aerobically at $35 \pm 2^\circ\text{C}$ for 16-20 hours (24 hours for fastidious organisms).
- **Reading Endpoints:** The **Minimum Inhibitory Concentration (MIC)** is the lowest concentration of **Nafithromycin** that completely inhibits visible growth of the organism.

Quality Control

- **QC Strains:** Include appropriate reference strains from the ATCC with each test run. While **Nafithromycin**-specific ranges are unavailable, monitor the performance of the test system using strains like:
 - *Staphylococcus aureus* ATCC 29213
 - *Enterococcus faecalis* ATCC 29212
 - *Escherichia coli* ATCC 25922
 - *Pseudomonas aeruginosa* ATCC 27853
 - *Streptococcus pneumoniae* ATCC 49619
- **Data Recording:** Document all MIC values to build a database for defining the **Epidemiological Cutoff Value (ECV)** in the future.

Data Presentation and Analysis

In the absence of clinical breakpoints, data analysis focuses on understanding the population distribution of MICs for different organisms.

Table 1: Example MIC Distribution for Nafithromycin against Common Respiratory Pathogens (Hypothetical Data)

Bacterial Species (No. of Isolates)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)	Proposed ECV (µg/mL)
<i>S. pneumoniae</i> (n=100)	0.06	0.12	0.03 - 0.25	0.25
<i>H. influenzae</i> (n=50)	0.5	1	0.25 - 2	2
<i>S. aureus</i> (MSSA, n=75)	0.12	0.25	0.06 - 0.5	0.5
<i>M. catarrhalis</i> (n=30)	0.03	0.06	0.015 - 0.12	0.12

MIC₅₀/MIC₉₀: Minimum concentration required to inhibit 50%/90% of isolates. *ECV*: Epidemiological Cutoff Value; isolates with an MIC above this value are likely to harbor resistance mechanisms.

Important Considerations for Researchers

- Regulatory Status:** Be aware that using non-FDA-recognized breakpoints or testing non-cleared drug-organism combinations typically falls under LDT regulations [1].
- Method Correlation:** For any alternative method (e.g., gradient diffusion, automated systems), a thorough comparison against the reference broth microdilution method is essential. A 2025 study on antifungal strips highlights the need for method-specific validation, as agreement can vary significantly between agents [5].
- Future Updates:** CLSI standards are updated annually. Monitor CLSI M100 and FDA STIC notices for future inclusion of **Nafithromycin** breakpoints [4] [3].

Reference Information Sources

- CLSI M100, 35th Edition (2025):** The primary standard for antimicrobial susceptibility testing, providing the latest methods, breakpoints, and quality control parameters [4].

- **FDA STIC Website:** The official source for U.S. FDA-recognized susceptibility test interpretive criteria, including updates on newly recognized standards [2] [3].
- **CLSI AST News Updates:** A biannual publication from CLSI that highlights contemporary issues and recent changes in AST practices [6].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Major updates to FDA-recognized Clinical and Laboratory ... [pmc.ncbi.nlm.nih.gov]
2. Antibacterial Susceptibility Test Interpretive Criteria [fda.gov]
3. Notices of Updates [fda.gov]
4. M100 | Performance Standards for Antimicrobial ... [clsi.org]
5. Comparison of MIC Test Strip and reference broth ... [pubmed.ncbi.nlm.nih.gov]
6. CLSI AST News Updates [clsi.org]

To cite this document: Smolecule. [Nafithromycin susceptibility testing standards CLSI]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b11214959#nafithromycin-susceptibility-testing-standards-clsi>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com